1-Bromodecane-d21
Overview
Description
1-Bromodecane-d21 is a brominated alkane that is used in various chemical syntheses. While the provided papers do not directly discuss 1-Bromodecane-d21, they do provide insights into the synthesis, structure, and reactivity of related brominated compounds, which can be extrapolated to understand the properties and potential uses of 1-Bromodecane-d21.
Synthesis Analysis
The synthesis of brominated alkanes can be achieved through different methods. For instance, 1-Bromododecane was synthesized from n-dodecyl alcohol using hydrobromic acid as a raw material in the presence of concentrated sulfuric acid, achieving a high yield and purity . Another method involved potassium bromide and concentrated sulfuric acid as catalysts, also resulting in a high yield . These methods suggest that 1-Bromodecane-d21 could potentially be synthesized using similar techniques, with adjustments for the deuterated variant.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and varies depending on the specific compound. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined to be monoclinic with specific dimensions, indicating a planar structure for the central eight atoms . Although this structure is not directly related to 1-Bromodecane-d21, it provides a general idea of how bromine can influence the molecular geometry of organic compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For instance, 1-Bromododecane synthesized using hydrobromic acid had a high purity and was characterized by IR and index of refraction . The crystal and molecular structure of another brominated compound, 2-Bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, was determined, providing insights into its stereochemistry . These studies suggest that 1-Bromodecane-d21 would likely have distinct physical and chemical properties that could be characterized using similar techniques.
Scientific Research Applications
1. Biodegradation and Detoxification of Bromocompounds
A study by Vatsal et al. (2016) explored the use of 1-bromodecane as a reference compound to enhance the production of dehalogenase in Yarrowia lipolytica NCIM 3589. This yeast is known for its ability to degrade and detoxify bromocompounds, which are persistent in the environment due to industrial applications. The study found that by optimizing culture conditions, the dehalogenase involved was remarkably enhanced, thereby generalizing the applicability of this approach for biotechnological applications (Vatsal et al., 2016).
2. Study of Skin Sensitization Activity
In research by Siegel et al. (2009), 1-bromoalkanes, including 1-bromodecane, were used to evaluate contact allergen potency and chemical structural-allergenic activity relationships. The study utilized the murine local lymph node assay (LLNA) to assess the sensitization activity, highlighting the importance of chemical-physical factors like volatility and vehicle effects in understanding the allergenic potency of 1-bromoalkanes (Siegel et al., 2009).
3. Synthesis and Characterization
Research by Heng (2007) focused on the synthesis of 1-bromododecane using potassium bromide and concentrated sulfuric acid, showing high yield and purity. This synthesis approach is significant for producing high-quality 1-bromodecane for various applications (Heng, 2007).
4. Viscosity and Physical Properties
Ryshkova et al. (2020) provided new experimental data for the viscosity of 1-bromodecane across a range of temperatures. Their findings showed that the viscosity of 1-bromodecane satisfies the Bingham-Coombs model based on the free volume approach, revealing quantitative connections between excluded volume, van der Waals volume, and packing fraction (Ryshkova et al., 2020).
Safety And Hazards
1-Bromodecane-d21 is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Proper protective measures should be taken while handling this chemical, including using it only in a well-ventilated area and wearing appropriate protective clothing and eye/face protection .
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-SLBGAMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584460 | |
Record name | 1-Bromo(~2~H_21_)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodecane-d21 | |
CAS RN |
98195-39-2 | |
Record name | Decane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-d21, 10-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98195-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo(~2~H_21_)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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